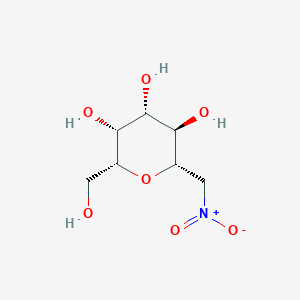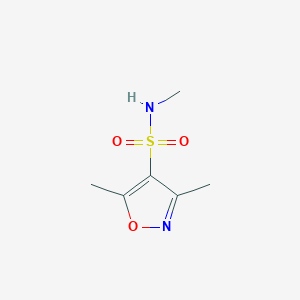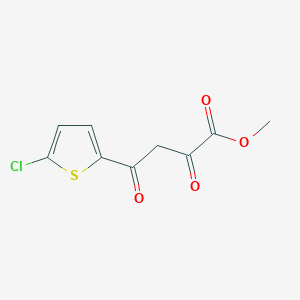![molecular formula C17H22BrNO2 B3434212 2-(6-Bromo-1,8-diethyl-1,3,4,9-tetrahydro-pyrano[3,4-b]indol-1-yl)-ethanol CAS No. 849630-44-0](/img/structure/B3434212.png)
2-(6-Bromo-1,8-diethyl-1,3,4,9-tetrahydro-pyrano[3,4-b]indol-1-yl)-ethanol
概要
説明
2-(6-Bromo-1,8-diethyl-1,3,4,9-tetrahydro-pyrano[3,4-b]indol-1-yl)-ethanol, also known as BDEI-E, is a synthetic compound with a wide range of applications in various fields. It is a heterocyclic compound containing a pyran ring, an indole ring and an ethanol group. BDEI-E has been studied for its potential use as a therapeutic agent, as a reagent for chemical synthesis, and as an analytical tool for biological research.
科学的研究の応用
2-(6-Bromo-1,8-diethyl-1,3,4,9-tetrahydro-pyrano[3,4-b]indol-1-yl)-ethanol has been used in a variety of scientific research applications, including drug discovery, chemical synthesis, and analytical chemistry. In drug discovery, this compound has been used as a model compound for the development of new therapeutic agents. In chemical synthesis, this compound has been used as a reagent for the synthesis of a wide range of compounds. In analytical chemistry, this compound has been used as an analytical tool for the determination of the structure and properties of various compounds.
作用機序
The mechanism of action of 2-(6-Bromo-1,8-diethyl-1,3,4,9-tetrahydro-pyrano[3,4-b]indol-1-yl)-ethanol is not yet fully understood. However, studies have shown that this compound can interact with a variety of biological targets, including enzymes, receptors, and transporters. It is thought that this compound may act as an agonist or antagonist of certain biological targets, leading to changes in cell signaling pathways and physiological processes.
Biochemical and Physiological Effects
Studies have shown that this compound can affect a variety of biochemical and physiological processes. In vitro studies have shown that this compound can inhibit the activity of enzymes involved in the metabolism of drugs and other compounds. In vivo studies have shown that this compound can affect the expression of genes involved in cell growth and differentiation. In addition, this compound has been shown to have anti-inflammatory, anti-cancer, and anti-oxidant effects.
実験室実験の利点と制限
The use of 2-(6-Bromo-1,8-diethyl-1,3,4,9-tetrahydro-pyrano[3,4-b]indol-1-yl)-ethanol in laboratory experiments offers a number of advantages. This compound is a relatively inexpensive and readily available compound, making it ideal for use in a variety of scientific research applications. In addition, this compound can be synthesized from a variety of starting materials, making it easy to obtain in large quantities. However, there are also some limitations to using this compound in laboratory experiments. For example, this compound is a relatively unstable compound and can degrade over time. In addition, this compound can be toxic in large doses, so care must be taken when handling and storing the compound.
将来の方向性
2-(6-Bromo-1,8-diethyl-1,3,4,9-tetrahydro-pyrano[3,4-b]indol-1-yl)-ethanol has a wide range of potential applications in various fields. In drug discovery, this compound could be used as a model compound for the development of new therapeutic agents. In chemical synthesis, this compound could be used as a reagent for the synthesis of a wide range of compounds. In analytical chemistry, this compound could be used as an analytical tool for the determination of the structure and properties of various compounds. In addition, this compound could be used to study the biochemical and physiological effects of drugs, as well as the mechanism of action of drugs. Finally, this compound could be used to study the effects of environmental toxins on human health.
特性
IUPAC Name |
2-(6-bromo-1,8-diethyl-4,9-dihydro-3H-pyrano[3,4-b]indol-1-yl)ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22BrNO2/c1-3-11-9-12(18)10-14-13-5-8-21-17(4-2,6-7-20)16(13)19-15(11)14/h9-10,19-20H,3-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEDANGZXMSYBKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC(=C1)Br)C3=C(N2)C(OCC3)(CC)CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
849630-44-0 | |
| Record name | SDX 308 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0849630440 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-{6-bromo-1,8-diethyl-1H,3H,4H,9H-pyrano[3,4-b]indol-1-yl}ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-methyl-7-(trifluoromethyl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B3434137.png)
![[(5-Acetyl-2-methoxybenzyl)thio]acetic acid](/img/structure/B3434145.png)



![7,7-dimethyl-4H,5H,6H,7H,8H-furo[3,2-c]azepine](/img/structure/B3434174.png)
![1-(2-Chlorophenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B3434182.png)




![1-(3-Methylphenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B3434232.png)